4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid
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Overview
Description
4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring substituted with a 4-methylphenyl group
Preparation Methods
The synthesis of 4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylbenzaldehyde and guanidine.
Coupling Reaction: The pyrimidine derivative is then coupled with a benzoic acid derivative through an etherification reaction. This step often requires the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid moiety or the pyrimidine ring can be substituted with different functional groups using appropriate reagents and conditions.
Scientific Research Applications
4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-{[5-(4-Methylphenyl)pyrimidin-2-yl]oxy}benzoic acid can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyrimidine ring but with different substituents, leading to variations in their biological activity and applications.
2-Aminopyrimidine Derivatives: These compounds have an amino group attached to the pyrimidine ring and are known for their antitrypanosomal and antiplasmodial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)pyrimidin-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-2-4-13(5-3-12)15-10-19-18(20-11-15)23-16-8-6-14(7-9-16)17(21)22/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYUOIZUYOOJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N=C2)OC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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